1-(4-fluorophenyl)-3H-2,1-benzoxaborole
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Overview
Description
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure, making it suitable for industrial-scale production .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron atom, using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce boron-containing alcohols .
Scientific Research Applications
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole involves the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis in fungi . By inhibiting this enzyme, the compound disrupts protein synthesis, leading to the death of the fungal cells. This mechanism is particularly effective against fungi that cause onychomycosis .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole can be compared to other benzoxaboroles such as tavaborole and crisaborole. While all these compounds share a similar boron-containing structure, they differ in their specific applications and mechanisms of action:
Tavaborole: Primarily used as an antifungal agent for the treatment of onychomycosis.
Crisaborole: Used as a topical treatment for atopic dermatitis due to its anti-inflammatory properties.
The uniqueness of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole lies in its specific inhibition of leucyl-tRNA synthetase, making it a potent antifungal agent .
Properties
Molecular Formula |
C13H10BFO |
---|---|
Molecular Weight |
212.03 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H10BFO/c15-12-7-5-11(6-8-12)14-13-4-2-1-3-10(13)9-16-14/h1-8H,9H2 |
InChI Key |
BFLMAEOEXPXWGZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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